molecular formula C16H22N6O B7043519 [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone

[2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone

Cat. No.: B7043519
M. Wt: 314.39 g/mol
InChI Key: ZOCXCRLBZCCWOU-UHFFFAOYSA-N
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Description

[2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under reflux conditions.

    Introduction of the triazole moiety: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile or an alkyne in the presence of a catalyst.

    Attachment of the aromatic ring: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with an aromatic halide.

    Final coupling: The final step involves coupling the intermediate with a methylamine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino and triazole moieties.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and piperazine moieties could play a crucial role in binding to these targets, while the aromatic ring may enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **[2-(methylamino)phenyl]-[4-(1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
  • **[2-(methylamino)phenyl]-[4-(5-methyl-1H-1,2,3-triazol-4-yl)methyl]piperazin-1-yl]methanone

Uniqueness

The uniqueness of [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone lies in its specific combination of functional groups and structural features. The presence of both a triazole and a piperazine ring, along with the aromatic and methylamino groups, provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

[2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12-18-15(20-19-12)11-21-7-9-22(10-8-21)16(23)13-5-3-4-6-14(13)17-2/h3-6,17H,7-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCXCRLBZCCWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CN2CCN(CC2)C(=O)C3=CC=CC=C3NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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